molecular formula C3H4F3NOS B6603968 2-(Trifluormethylsulfanyl)acetamid CAS No. 1737-79-7

2-(Trifluormethylsulfanyl)acetamid

Cat. No.: B6603968
CAS No.: 1737-79-7
M. Wt: 159.13 g/mol
InChI Key: ILLQQZCNBLZBEC-UHFFFAOYSA-N
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Description

2-(Trifluoromethylsulfanyl)acetamid is an acetamide derivative characterized by a trifluoromethylsulfanyl (-SCF₃) substituent at the second position of the acetamide backbone. This group imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for biological activity .

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NOS/c4-3(5,6)9-1-2(7)8/h1H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQQZCNBLZBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297366
Record name 2-[(Trifluoromethyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-79-7
Record name 2-[(Trifluoromethyl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1737-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Trifluoromethyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(Trifluormethylsulfanyl)acetamid typically involves the reaction of trifluoromethylthiol with acetamide under controlled conditions. One common method includes the use of trifluoromethylthiol and acetamide in the presence of a base such as sodium hydroxide, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Trifluormethylsulfanyl)acetamid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Trifluormethylsulfanyl)acetamid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes such as dihydrofolate reductase, leading to antimicrobial and anticancer effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogs in Anti-Exudative Activity

Compound: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21)

  • Key Features : Triazole ring fused with a sulfanyl group and furan substituent.
  • Activity : Tested at 10 mg/kg in anti-exudative models, showing comparable efficacy to diclofenac sodium (8 mg/kg). The sulfanyl group here contributes to binding interactions with inflammatory targets .
  • Comparison: Unlike 2-(Trifluoromethylsulfanyl)acetamid, these derivatives utilize a triazole-sulfanyl scaffold, which may enhance hydrogen bonding and π-π stacking.

Patent-Disclosed Acetamid Derivatives

Examples :

  • N-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)acetamid
  • Stereoisomers with phenylethylamino and tetrahydrofuran-3-yloxy groups .
  • Key Features: Complex substituents, including piperidine, tetrahydrofuran, and cyano groups.
  • Comparison : These compounds prioritize bulky aromatic and heterocyclic moieties for target engagement. The -SCF₃ group in 2-(Trifluoromethylsulfanyl)acetamid is smaller but more electronegative, which may reduce off-target interactions compared to larger substituents.

Sulfonylurea-Based Pesticides

Examples :

  • Triflusulfuron methyl ester (contains -CF₃ and sulfonylurea groups)
  • Metsulfuron methyl ester (methoxy and methyl substituents) .
  • Key Features : Sulfonylurea linkage with triazine rings.
  • Activity : Herbicidal, targeting acetolactate synthase (ALS) in plants.
  • However, the acetamide core may limit ALS inhibition compared to sulfonylureas.

Antifungal Thiazolidinone Acetamides

Compound : 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid derivatives (e.g., compound 4e)

  • Key Features: Thiazolidinone ring conjugated with an exocyclic double bond.
  • Activity : EC₅₀ values of 0.85–2.29 μg/mL against Alternaria solani and Plasmodiophora lingam .
  • Comparison: The thiazolidinone ring enhances antifungal activity through membrane disruption or enzyme inhibition. The -SCF₃ group in 2-(Trifluoromethylsulfanyl)acetamid may provide superior lipophilicity for fungal cell penetration but lacks the conjugated system critical for thiazolidinone bioactivity.

Key Findings and Limitations

  • Structural Insights: The -SCF₃ group distinguishes 2-(Trifluoromethylsulfanyl)acetamid from triazole, thiazolidinone, and sulfonylurea analogs, likely influencing solubility, target binding, and metabolic stability.
  • Activity Gaps : Direct pharmacological data for the target compound are absent in the evidence; comparisons rely on structural parallels.
  • Research Needs : Empirical studies on toxicity, selectivity, and mechanistic pathways are essential to validate inferred applications.

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